Desacetyl Diltiazem-d6
Overview
Description
Desacetyl Diltiazem-d6 is a deuterated form of Desacetyl Diltiazem, which is a metabolite of Diltiazem. Diltiazem is a benzothiazepine calcium channel blocker used primarily for the treatment of hypertension, angina pectoris, and certain types of arrhythmias. The deuterated form, this compound, is often used in scientific research as an internal standard in mass spectrometry due to its stable isotopic properties .
Mechanism of Action
Target of Action
Desacetyl Diltiazem-d6, also known as Deacetyldiltiazem-d6, primarily targets calcium channels in cardiac and vascular smooth muscle cells . It inhibits the influx of calcium ions during depolarization . The compound also displays a higher affinity to the enzyme CYP2D6 compared to CYP3A4 , which are involved in the metabolism of diltiazem .
Mode of Action
This compound works primarily by inhibiting the calcium influx into cardiac and vascular smooth muscle during depolarization . This inhibition is achieved through various mechanisms of action, but primarily it interferes with the calcium ion-control gating mechanisms, and/or interferes with the release of calcium from the sarcoplasmic reticulum .
Biochemical Pathways
The compound affects the metabolism of diltiazem, a parent drug. The isoenzymes CYP2D6 and CYP3A4 are involved in O- and N-demethylation of diltiazem, respectively . This compound displays a higher affinity to cyp2d6, suggesting that metabolism via cyp2d6 is the preferred pathway in vivo .
Pharmacokinetics
The systemic exposure of this compound is significantly higher in poor CYP2D6 metabolizers than in extensive CYP2D6 metabolizers . This suggests that individual CYP2D6 metabolic capacity might be an aspect to consider when using diltiazem .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by the individual’s metabolic capacity, particularly the activity of the CYP2D6 enzyme . Furthermore, the compound’s stability can be influenced by storage conditions .
Biochemical Analysis
Biochemical Properties
Desacetyl Diltiazem-d6 interacts with various enzymes and proteins. It has been shown that the isoenzymes CYP2D6 and CYP3A4 are involved in O- and N-demethylation of Diltiazem . This compound displays a higher affinity to CYP2D6 compared to CYP3A4 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the influx of extra cellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition leads to a decrease in intracellular calcium, which in turn inhibits the contractile processes of the myocardial smooth muscle cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with calcium channels. It inhibits the influx of extra cellular calcium across the myocardial and vascular smooth muscle cell membranes . This could be achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound has been shown to be stable under certain conditions
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes O- and N-demethylation, processes that are mediated by the isoenzymes CYP2D6 and CYP3A4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Desacetyl Diltiazem-d6 typically involves the deacetylation of Diltiazem followed by the incorporation of deuterium atoms. The deacetylation process can be achieved using hydrolysis under acidic or basic conditions. The incorporation of deuterium is usually performed through catalytic hydrogenation in the presence of deuterium gas .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification and validation of the final product .
Chemical Reactions Analysis
Types of Reactions
Desacetyl Diltiazem-d6 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amine functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Desacetyl Diltiazem-d6 is widely used in scientific research, particularly in:
Chemistry: As an internal standard in mass spectrometry for the quantification of Diltiazem and its metabolites.
Biology: Studying the metabolic pathways of Diltiazem in biological systems.
Medicine: Investigating the pharmacokinetics and pharmacodynamics of Diltiazem.
Industry: Quality control and validation of pharmaceutical formulations containing Diltiazem
Comparison with Similar Compounds
Similar Compounds
Diltiazem: The parent compound, used for similar therapeutic purposes.
N-Desmethyl Diltiazem: Another metabolite of Diltiazem with similar pharmacological properties.
Desacetyl Diltiazem: The non-deuterated form of Desacetyl Diltiazem-d6.
Uniqueness
This compound is unique due to its deuterated nature, which provides enhanced stability and allows for precise quantification in mass spectrometry. This makes it particularly valuable in pharmacokinetic studies and quality control processes .
Biological Activity
Desacetyl Diltiazem-d6 is a deuterium-labeled metabolite of Diltiazem, primarily known for its role as a calcium channel blocker. This article explores its biological activity, pharmacological implications, and metabolic pathways, supported by relevant research findings and data.
- Molecular Formula : CHDNOS
- Molecular Weight : 378.52 g/mol
- CAS Number : 1246820-35-8
This compound is synthesized as a stable isotope-labeled compound, which aids in pharmacokinetic studies and the investigation of drug metabolism.
Pharmacological Activity
This compound exhibits several biological activities, primarily linked to its role as a metabolite of Diltiazem:
- Calcium Channel Blockade : Like its parent compound, this compound functions as an L-type calcium channel blocker, which is crucial for its antihypertensive and antiarrhythmic effects .
- Enzyme Interaction : Research indicates that Desacetyl Diltiazem displays a significantly higher affinity for the enzyme CYP2D6 compared to CYP3A4. The K value for CYP2D6-mediated O-demethylation of Desacetyl Diltiazem was approximately 5 µM, while for CYP3A4 it was around 540 µM . This suggests that CYP2D6 is the preferred metabolic pathway for this metabolite in vivo.
- Inhibition of Nucleoside Triphosphate Diphosphohydrolases : this compound has been shown to weakly inhibit these enzymes, potentially reducing the concentration of calcium required at the catalytic site .
Metabolism and Pharmacokinetics
The metabolism of this compound is primarily facilitated by cytochrome P450 enzymes. The following table summarizes key metabolic pathways:
Metabolite | Enzyme | K (µM) | Activity |
---|---|---|---|
Desacetyl Diltiazem | CYP2D6 | 5 | Preferred metabolic pathway |
Desacetyl Diltiazem | CYP3A4 | 540 | Less significant in overall metabolism |
The considerable interindividual variability in CYP2D6 activity can influence the pharmacological effects and safety profile of medications that rely on this metabolic pathway.
Case Studies and Research Findings
- In Vitro Studies : A study using immortalized human liver cells demonstrated that Desacetyl Diltiazem has a preferential metabolism via CYP2D6, indicating potential implications for personalized medicine approaches in treating conditions with Diltiazem and its metabolites .
- Clinical Implications : Variability in CYP2D6 activity among individuals may lead to differences in therapeutic outcomes when using Diltiazem-based therapies, particularly in patients with polymorphisms affecting this enzyme .
- Pharmacokinetic Studies : The use of deuterium-labeled compounds like this compound allows for precise tracking of drug metabolism and distribution in clinical trials, enhancing our understanding of its pharmacokinetic properties .
Properties
IUPAC Name |
(2S,3S)-5-[2-[bis(trideuteriomethyl)amino]ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-21(2)12-13-22-16-6-4-5-7-17(16)26-19(18(23)20(22)24)14-8-10-15(25-3)11-9-14/h4-11,18-19,23H,12-13H2,1-3H3/t18-,19+/m1/s1/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHUXMZTSSZXSB-GGGMJEGDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246820-35-8 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1246820-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.